

Application Note: Western Blot Protocol for Target Validation

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Compound of Interest

Compound Name: Y06036
Cat. No.: B15569187

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Introduction

Western blotting, or immunoblotting, is a cornerstone analytical technique used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] This method combines the size-based separation of proteins via polyacrylamide gel electrophoresis (SDS-PAGE) with the high specificity of antibody-antigen interactions.[1][3] The process involves transferring separated proteins to a solid membrane, followed by probing with a primary antibody specific to the target protein (e.g., **Y06036**) and a secondary antibody conjugated to a detectable marker.[1][4] This application note provides a detailed, step-by-step protocol for the validation of the target protein **Y06036** using chemiluminescent or fluorescent Western blot analysis. Proper validation is critical to ensure that the antibody is specific and selective for the intended target.[5][6]

Experimental Workflow Overview

The Western blot procedure comprises several key stages: sample preparation, protein separation by gel electrophoresis, transfer to a membrane, antibody incubation, and signal detection.[7][8] Each step must be carefully optimized to ensure accurate and reproducible results.

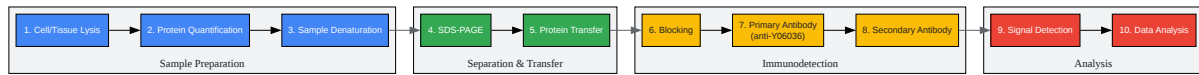


Figure 1. General Western Blot Workflow

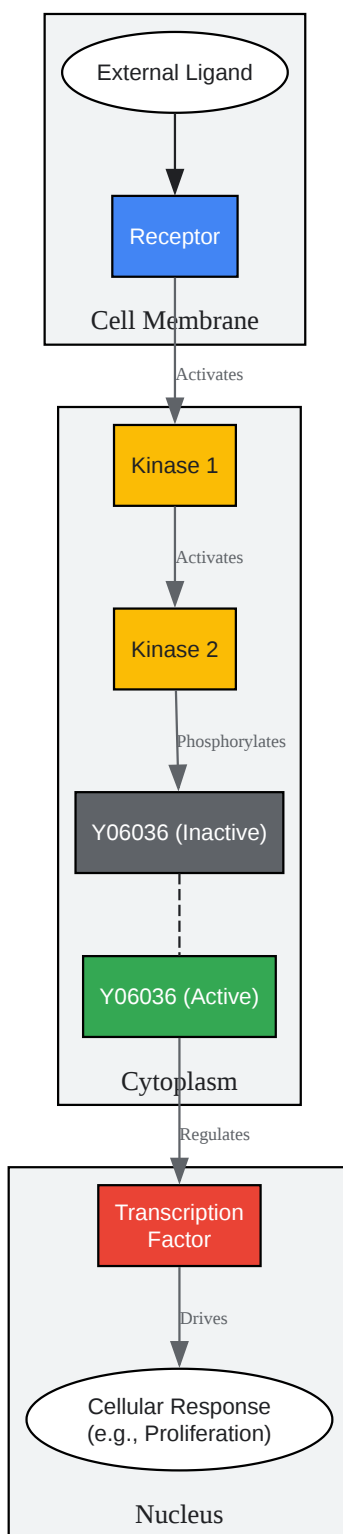


Figure 2. Hypothetical Y06036 Signaling Pathway

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